molecular formula C16H13ClFNO5 B14654663 Propan-2-yl 5-(2-chloro-4-fluorophenoxy)-2-nitrobenzoate CAS No. 51282-70-3

Propan-2-yl 5-(2-chloro-4-fluorophenoxy)-2-nitrobenzoate

Cat. No.: B14654663
CAS No.: 51282-70-3
M. Wt: 353.73 g/mol
InChI Key: AJYBBEVIHSJISV-UHFFFAOYSA-N
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Description

Propan-2-yl 5-(2-chloro-4-fluorophenoxy)-2-nitrobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a nitro group, a chloro-fluoro substituted phenoxy group, and an ester linkage with propan-2-yl

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 5-(2-chloro-4-fluorophenoxy)-2-nitrobenzoate typically involves the esterification of 5-(2-chloro-4-fluorophenoxy)-2-nitrobenzoic acid with propan-2-ol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and solvents that can be easily recycled is also common to reduce production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 5-(2-chloro-4-fluorophenoxy)-2-nitrobenzoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Hydrolysis: The ester linkage can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Amines or thiols, often in the presence of a base such as sodium hydroxide.

    Hydrolysis: Aqueous acid or base, such as hydrochloric acid or sodium hydroxide.

Major Products

    Reduction: 5-(2-chloro-4-fluorophenoxy)-2-aminobenzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

    Hydrolysis: 5-(2-chloro-4-fluorophenoxy)-2-nitrobenzoic acid and propan-2-ol.

Scientific Research Applications

Propan-2-yl 5-(2-chloro-4-fluorophenoxy)-2-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Propan-2-yl 5-(2-chloro-4-fluorophenoxy)-2-nitrobenzoate depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to the modulation of biochemical pathways. The presence of the nitro group and the chloro-fluoro substituted phenoxy group can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Propan-2-yl 5-(2-chloro-4-fluorophenoxy)-2-aminobenzoate: Similar structure but with an amino group instead of a nitro group.

    Propan-2-yl 5-(2-chloro-4-fluorophenoxy)-2-hydroxybenzoate: Similar structure but with a hydroxy group instead of a nitro group.

    Propan-2-yl 5-(2-chloro-4-fluorophenoxy)-2-methylbenzoate: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

Propan-2-yl 5-(2-chloro-4-fluorophenoxy)-2-nitrobenzoate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both chloro and fluoro substituents on the phenoxy group can enhance its stability and influence its interactions with biological targets.

Properties

CAS No.

51282-70-3

Molecular Formula

C16H13ClFNO5

Molecular Weight

353.73 g/mol

IUPAC Name

propan-2-yl 5-(2-chloro-4-fluorophenoxy)-2-nitrobenzoate

InChI

InChI=1S/C16H13ClFNO5/c1-9(2)23-16(20)12-8-11(4-5-14(12)19(21)22)24-15-6-3-10(18)7-13(15)17/h3-9H,1-2H3

InChI Key

AJYBBEVIHSJISV-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=C(C=CC(=C1)OC2=C(C=C(C=C2)F)Cl)[N+](=O)[O-]

Origin of Product

United States

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